molecular formula C21H22FN5OS2 B2466443 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1171157-55-3

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2466443
CAS RN: 1171157-55-3
M. Wt: 443.56
InChI Key: GHINRYVKVITSHJ-UHFFFAOYSA-N
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Description

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H22FN5OS2 and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

TRPV1 Antagonism and Pain Treatment

A research study outlines the development of compounds related to AMG 517, including piperazinylpyrimidine analogues, as potent TRPV1 antagonists. These compounds, including one with a fluorophenyl component, showed promising results in blocking TRPV1-mediated physiological responses and reducing thermal hyperalgesia, highlighting their potential as treatments for chronic pain (Wang et al., 2007).

Antimicrobial Activity

Another study synthesized a series of compounds, including those with piperazin-1-yl and fluoro-phenyl elements, and evaluated their antibacterial activity. These compounds exhibited significantly lower MIC values compared to linezolid against various resistant bacteria, suggesting their potential as potent antibacterial agents (Varshney et al., 2009).

ACAT-1 Inhibition and Disease Treatment

Research into ACAT inhibitors identified a compound with a fluorophenyl and piperazine unit, which showed potent inhibition of human ACAT-1. This compound demonstrated high aqueous solubility and improved oral absorption, suggesting its utility in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name

2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5OS2/c22-17-5-1-2-6-18(17)26-7-9-27(10-8-26)19-12-21(25-15-24-19)30-14-20(28)23-13-16-4-3-11-29-16/h1-6,11-12,15H,7-10,13-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHINRYVKVITSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

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